molecular formula C21H21FN4O2S2 B3414607 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 946357-88-6

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B3414607
CAS No.: 946357-88-6
M. Wt: 444.5 g/mol
InChI Key: JXQLWUYGSFHYET-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is a heterocyclic compound. Heterocyclic compounds and their derivatives have attracted strong interest in medicinal chemistry due to their significant biological and pharmacological properties . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents .


Synthesis Analysis

An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a thiazolo[3,2-b][1,2,4]triazole ring, a fluorophenyl group, and a trimethylbenzenesulfonamide group .


Chemical Reactions Analysis

The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue . The reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of activities exhibited by triazole compounds, there is potential for this compound to be developed into a biologically active drug molecule .

Biochemical Analysis

Biochemical Properties

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. The inhibition of these enzymes can lead to various biochemical effects, such as altered metabolic pathways and disrupted cellular processes.

Cellular Effects

The effects of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways . These pathways are critical for cell survival, proliferation, and differentiation. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable interactions. Additionally, the compound can activate or inhibit various signaling pathways by interacting with receptors and other signaling molecules. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are likely due to the compound’s ability to form stable interactions with biomolecules and persist in the cellular environment.

Dosage Effects in Animal Models

The effects of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting harmful enzymes and modulating signaling pathways. At high doses, the compound can be toxic, leading to adverse effects such as cell death and tissue damage . These effects are likely due to the compound’s ability to disrupt critical cellular processes and induce oxidative stress.

Metabolic Pathways

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, the compound can influence the activity of other metabolic enzymes, leading to altered metabolic pathways and changes in cellular function.

Transport and Distribution

The transport and distribution of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . Once inside the cell, the compound can interact with various biomolecules, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall activity within the cell. For example, localization to the nucleus can allow the compound to interact with transcription factors and other regulatory proteins, affecting gene expression and cellular function.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S2/c1-13-10-15(3)19(11-14(13)2)30(27,28)23-9-8-16-12-29-21-24-20(25-26(16)21)17-6-4-5-7-18(17)22/h4-7,10-12,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQLWUYGSFHYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
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N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
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N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
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N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Reactant of Route 5
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N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

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